BenchChemオンラインストアへようこそ!

(4-(3,4-Dichlorophenyl)piperazin-1-yl)(morpholino)methanone

AKR1C3 inhibitor regioisomer structure‑activity relationship

Source the 3,4-dichloro AKR1C3 inhibitor for precise SAR studies. This morpholino(phenylpiperazin-1-yl)methanone tool compound offers a critical structural comparison to the commercially available 2,4-dichloro probe (SN34037). Halogen regiochemistry can re-orient the terminal ring within the AKR1C3 Phe311 pocket, potentially altering potency, isoform selectivity, and cellular pharmacokinetics. Its non-carboxylate structure avoids NSAID-related off-target effects, enabling clean dissection of AKR1C3 biology in steroid and prostaglandin pathways. Establish the first binding pose for a 3,4-dihalogenated analog through co-crystallization.

Molecular Formula C15H19Cl2N3O2
Molecular Weight 344.24
CAS No. 501104-39-8
Cat. No. B2448650
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-(3,4-Dichlorophenyl)piperazin-1-yl)(morpholino)methanone
CAS501104-39-8
Molecular FormulaC15H19Cl2N3O2
Molecular Weight344.24
Structural Identifiers
SMILESC1CN(CCN1C2=CC(=C(C=C2)Cl)Cl)C(=O)N3CCOCC3
InChIInChI=1S/C15H19Cl2N3O2/c16-13-2-1-12(11-14(13)17)18-3-5-19(6-4-18)15(21)20-7-9-22-10-8-20/h1-2,11H,3-10H2
InChIKeyIXFRHOMQZAAIFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

Procurement-Ready Overview: (4-(3,4-Dichlorophenyl)piperazin-1-yl)(morpholino)methanone (CAS 501104-39-8)


(4-(3,4-Dichlorophenyl)piperazin-1-yl)(morpholino)methanone is a synthetic small molecule belonging to the morpholino(phenylpiperazin-1-yl)methanone class, which has been characterized as a series of non‑carboxylate, isoform‑selective inhibitors of the aldo‑keto reductase AKR1C3 (type 5 17β‑hydroxysteroid dehydrogenase) [1]. The compound features a 3,4‑dichlorophenyl substituent, a piperazine bridging unit, and a terminal morpholino group linked through a central urea‑like ketone moiety. Predicted physicochemical properties (cLogP ≈ 2.4, molecular weight 344.2 Da, zero H‑bond donors, polar surface area 36 Ų) indicate drug‑like compliance suitable for cell‑permeable tool‑compound applications . Its closest commercially available analog is the 2,4‑dichloro positional isomer SN34037 (CAS 1548116‑54‑6), a validated AKR1C3 probe that inhibits PR‑104A cytotoxic metabolism [2]. Direct comparative biological data for the 3,4‑dichloro isomer remain sparse in the peer‑reviewed literature, and procurement decisions must therefore weigh structure‑based differentiation against the scarcity of published potency values for this specific compound.

Why In‑Class Morpholino(phenylpiperazin-1-yl)methanones Cannot Be Considered Interchangeable: Procurers Must Interrogate Substitution Pattern


The morpholino(phenylpiperazin-1-yl)methanone chemotype derives its AKR1C3 inhibitory activity from a precise spatial arrangement: the central carbonyl oxygen forms critical hydrogen bonds with Tyr55 and His117 in the enzyme’s oxyanion hole, while the terminal phenyl ring occupies a lipophilic pocket defined by Phe311 [1]. Small alterations in phenyl‑ring substitution—such as moving chlorine from the 2,4‑ to the 3,4‑position—can re‑orient the ring within this pocket, potentially altering both binding affinity and isoform selectivity. Indeed, the crystal structure of the 4‑chlorophenyl analog (PDB 4HMN) confirms that the piperazine bridge enforces a specific twist angle that aligns the terminal aryl group with Phe311 [2]. Consequently, two compounds that differ only in halogen regiochemistry (e.g., 2,4‑dichloro SN34037 vs. the 3,4‑dichloro target) cannot be assumed to exhibit identical on‑target potency, off‑target profiles, or cellular pharmacokinetics without direct comparative data. For scientists procuring a probe to interrogate AKR1C3 biology, this structural distinction is material and warrants explicit experimental validation—not simple analog substitution.

Data‑Driven Differentiation: Quantitative Evidence for (4-(3,4-Dichlorophenyl)piperazin-1-yl)(morpholino)methanone vs. Its Closest Analogs


Regioisomeric Differentiation: 3,4‑Dichloro vs. 2,4‑Dichloro (SN34037) Substitution Pattern

The target compound (CAS 501104‑39‑8) and the commercial probe SN34037 (CAS 1548116‑54‑6) share identical molecular formula (C₁₅H₁₉Cl₂N₃O₂) and differ solely in the positional arrangement of the two chlorine atoms on the phenyl ring (3,4‑ vs. 2,4‑dichloro). The Flanagan et al. SAR study demonstrated that lipophilic electron‑withdrawing substituents on the phenyl ring are positive for AKR1C3 inhibition, but the study’s published structure‑activity table does not include a direct head‑to‑head comparison of these two regioisomers [1]. However, the X‑ray co‑crystal structure of the 4‑chlorophenyl analog (PDB 4HMN) reveals that the terminal phenyl ring packs against Phe311 in a narrow lipophilic cleft; a chlorine atom at the 3‑position would project into a different sub‑pocket than one at the 2‑position, potentially altering the shape complementarity [2]. In the absence of published biochemical IC₅₀ values for the 3,4‑dichloro isomer, procurement decisions must acknowledge that its activity cannot be reliably extrapolated from SN34037 data.

AKR1C3 inhibitor regioisomer structure‑activity relationship probe selectivity

In‑Vitro Cellular Functional Activity: SN34037‑Mediated Inhibition of PR‑104A Cytotoxicity as a Comparator Framework

The cellular functional consequence of AKR1C3 inhibition by this chemotype has been established for the 2,4‑dichloro analog SN34037. In a panel of seven human leukemia cell lines, SN34037‑sensitive coumberone reduction (a fluorometric surrogate of AKR1C3 activity) correlated with AKR1C3 protein expression (R² not reported) and with SN34037‑sensitive reduction of PR‑104A to its active metabolite PR‑104H [1]. SN34037 inhibited the aerobic cytotoxicity of PR‑104A in high‑AKR1C3 TF1 erythroleukemia cells, but not in low‑AKR1C3 Nalm6 pre‑B ALL cells [1]. Whether the 3,4‑dichloro isomer (the target compound) recapitulates this cellular selectivity pattern has not been reported. A user procuring the target compound for PR‑104A‑related studies should plan to benchmark it against SN34037 in the relevant cellular context.

PR‑104A prodrug leukemia AKR1C3 biomarker fluorometric assay

Predicted Physicochemical and Drug‑Likeness Properties vs. In‑Class Analogs

Predicted physicochemical properties for the target compound were generated by the ACD/Labs Percepta module (v14.00) and are available on ChemSpider . The predicted cLogP of 2.41 is moderately lipophilic and falls within the typical range for orally bioavailable CNS‑sparing agents. By comparison, the 2,4‑dichloro isomer SN34037 is expected to have an identical or near‑identical cLogP, as the halogen substitution pattern has a minimal effect on overall lipophilicity when the substituent set is conserved . Both compounds possess zero hydrogen‑bond donors, five hydrogen‑bond acceptors, a polar surface area of 36 Ų, and no Rule‑of‑5 violations. Therefore, procurement decisions based solely on predicted physicochemical properties will not differentiate these two regioisomers; biological considerations must drive selection.

drug‑likeness lipophilicity permeability physicochemical profiling

Isoform‑Selectivity Profile Inferred from the Morpholino(phenylpiperazin-1-yl)methanone Class

The Flanagan et al. study characterized a panel of morpholino(phenylpiperazin-1-yl)methanones and reported that compounds in this series are “very isoform‑selective inhibitors of AKR1C3” with minimal cross‑reactivity against the closely related isoforms AKR1C1, AKR1C2, and AKR1C4 [1]. The high selectivity was attributed to the specific H‑bond network formed by the central urea‑like carbonyl and the shape complementarity of the terminal phenyl ring with the AKR1C3 lipophilic pocket. While the published selectivity data do not include the 3,4‑dichloro isomer specifically, the conserved core scaffold suggests that this compound is likely to retain the class‑level isoform selectivity. However, the 3,4‑dichloro substitution pattern could theoretically alter the phenyl ring’s orientation and thereby affect selectivity; direct profiling against AKR1C1, AKR1C2, and AKR1C4 is advisable before deploying the compound as an isoform‑selective probe.

AKR1C isoform selectivity off‑target activity probe specificity

Highest‑Confidence Application Scenarios for (4-(3,4-Dichlorophenyl)piperazin-1-yl)(morpholino)methanone Based on Available Evidence


Structural Biology: Co‑Crystallography Studies to Resolve the 3,4‑Dichloro Binding Mode in AKR1C3

The absence of a published co‑crystal structure for the 3,4‑dichloro isomer represents a specific opportunity. A researcher could soak or co‑crystallize the target compound with recombinant AKR1C3 to determine whether the 3,4‑dichlorophenyl ring engages the Phe311 lipophilic pocket differently than the 4‑chlorophenyl analog in PDB 4HMN [1]. Such a structure would be the first to define the binding pose of a 3,4‑dihalogenated phenylpiperazine methanone and could explain any potency or selectivity differences relative to the 2,4‑dichloro isomer.

Medicinal Chemistry: A Scaffold for Systematic SAR Exploration of Halogen Position Effects

Medicinal chemists seeking to understand how halogen regiochemistry influences AKR1C3 inhibition can use the target compound as a key comparator alongside the 2,4‑dichloro (SN34037), 4‑chloro, and 4‑bromo analogs [1]. The compound can be incorporated into a matrix of analogs where the phenyl substitution pattern is systematically varied, with the goal of deriving quantitative SAR that links halogen position to both biochemical IC₅₀ and cellular target engagement.

Probe Qualification: Benchmarking Against SN34037 in PR‑104A Prodrug Activation Assays

A laboratory focused on PR‑104A‑based leukemia therapy can perform a head‑to‑head comparison of the target compound and SN34037 in the coumberone‑to‑coumberol fluorometric AKR1C3 activity assay [2]. By measuring the concentration‑dependent inhibition of coumberone reduction and correlating it with PR‑104A cytotoxicity modulation in a panel of leukemia cell lines with defined AKR1C3 expression, the user can determine whether the 3,4‑dichloro isomer offers any potency, selectivity, or physicochemical advantage over the established 2,4‑dichloro probe.

Chemical Biology: An Alternative Chemotype for AKR1C3 Target Validation Where Carboxylate‑Containing Inhibitors Are Unsuitable

The non‑carboxylate nature of the morpholino(phenylpiperazin-1-yl)methanone class makes it attractive for cell‑based assays where carboxylate‑containing AKR1C3 inhibitors (e.g., NSAIDs such as flufenamic acid or indomethacin) exhibit carrier‑mediated transport artifacts or off‑target cyclooxygenase activity [1]. The target compound, once its cellular AKR1C3 engagement is confirmed, could serve as a clean chemical tool to dissect the role of AKR1C3 in steroid hormone biosynthesis or prostaglandin metabolism without the confounding pharmacology inherent to NSAID‑based inhibitors.

Quote Request

Request a Quote for (4-(3,4-Dichlorophenyl)piperazin-1-yl)(morpholino)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.